![molecular formula C15H15NO4S B5858421 methyl 2-[(benzylsulfonyl)amino]benzoate](/img/structure/B5858421.png)
methyl 2-[(benzylsulfonyl)amino]benzoate
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Overview
Description
Methyl 2-[(benzylsulfonyl)amino]benzoate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of methyl 2-[(benzylsulfonyl)amino]benzoate is not fully understood. However, it has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been found to have anti-inflammatory effects, possibly through the inhibition of prostaglandin synthesis.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as inhibitory effects on various enzymes. It has also been found to have antitumor activity and to be a potential candidate for the development of new anticancer drugs.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-[(benzylsulfonyl)amino]benzoate in lab experiments is its wide range of applications. It can be used in organic synthesis, medicinal chemistry, and drug discovery. It has also been found to have inhibitory effects on various enzymes, making it a valuable tool in enzyme assays. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.
Future Directions
There are many potential future directions for research involving methyl 2-[(benzylsulfonyl)amino]benzoate. One area of interest is the development of new drugs based on this compound. It has been found to have anti-inflammatory and analgesic effects, as well as antitumor activity, making it a potential candidate for the development of new drugs. Another area of interest is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound works and how it can be used in various applications.
Synthesis Methods
Methyl 2-[(benzylsulfonyl)amino]benzoate can be synthesized using a variety of methods. One common method involves the reaction of 2-aminobenzoic acid with benzylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product can then be treated with methyl iodide to yield the final product.
Scientific Research Applications
Methyl 2-[(benzylsulfonyl)amino]benzoate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as well as in medicinal chemistry and drug discovery. This compound has been found to have inhibitory effects on various enzymes, making it a valuable tool in enzyme assays. It has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
methyl 2-(benzylsulfonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-20-15(17)13-9-5-6-10-14(13)16-21(18,19)11-12-7-3-2-4-8-12/h2-10,16H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHLABLGSRDSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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